molecular formula C20H19NO3 B2609299 N-(3-(benzofuran-2-yl)-3-hydroxypropyl)cinnamamide CAS No. 1448140-29-1

N-(3-(benzofuran-2-yl)-3-hydroxypropyl)cinnamamide

Cat. No.: B2609299
CAS No.: 1448140-29-1
M. Wt: 321.376
InChI Key: AXBMKVQDYAURKF-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-(benzofuran-2-yl)-3-hydroxypropyl)cinnamamide” is a compound that is offered by Benchchem. It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

Benzofuran compounds can be synthesized through various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves constructing a benzofuran ring through proton quantum tunneling, which results in fewer side reactions and high yield .


Molecular Structure Analysis

The molecular structure of benzofuran derivatives, including “this compound”, is composed of fused benzene and furan rings . The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For instance, a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis (MWI) .

Scientific Research Applications

Copper-Catalyzed Tandem Oxidative Cyclization

The copper-catalyzed tandem oxidative cyclization of cinnamamides with benzyl hydrocarbons through direct cross-dehydrogenative coupling has been developed. This method allows rapid access to diverse dihydroquinolinones in one step, providing a novel approach for synthesizing compounds related to N-(3-(benzofuran-2-yl)-3-hydroxypropyl)cinnamamide (Shi‐Liu Zhou et al., 2014).

Crystallographic Studies for Anticonvulsant Activity

Crystallographic studies of N-substituted cinnamamide derivatives have been conducted to explore their anticonvulsant activity. These studies provide insights into the structure-activity relationships of cinnamamides, contributing to the understanding of their potential applications in scientific research (E. Żesławska et al., 2017).

Non-acidic Anti-inflammatory Compounds

Research on benzamides, phenylalkanamides, and cinnamamides has revealed their structural relationship to anti-inflammatory compounds. This study highlights the synthesis of these derivatives and their potential anti-inflammatory activity, excluding the specifics of drug use and dosage (J. Robert et al., 1994).

Serotonin Antagonism by Cinnamamides

Cinnamamides with aminoalkyl groups on the amide nitrogen have been identified as structural analogs of serotonin, acting as antimetabolites. These compounds have shown significant antiserotonin activity, suggesting their potential application in scientific research related to neurotransmission (R. Dombro & D. Woolley, 1964).

Synthesis and CNS Activities of Benzofuranylacryloylpiperazines

The synthesis and evaluation of benzofuranylacryloylpiperazines, structurally related to cinnamamide derivatives, have been investigated for their potential anticonvulsant and antidepressant activities. This research provides insights into the chemical synthesis and pharmacological evaluation of these compounds (D. Dauzonne* et al., 1995).

Mechanism of Action

While the specific mechanism of action for “N-(3-(benzofuran-2-yl)-3-hydroxypropyl)cinnamamide” is not mentioned in the search results, benzofuran compounds in general have been found to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Future Directions

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . They are considered potential natural drug lead compounds . For example, a recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have also been developed and utilized as anticancer agents .

Properties

IUPAC Name

(E)-N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c22-17(19-14-16-8-4-5-9-18(16)24-19)12-13-21-20(23)11-10-15-6-2-1-3-7-15/h1-11,14,17,22H,12-13H2,(H,21,23)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXBMKVQDYAURKF-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCCC(C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NCCC(C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.